(E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
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Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15(18-8-7-16-5-3-4-6-19(16)13-18)24-27-23(28)22-14-21(25-26-22)17-9-11-20(29-2)12-10-17/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQKGQBJYCRHEH-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with naphthalen-2-yl ethylidene hydrazine in the presence of appropriate catalysts. The structure is confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which reveal key functional groups and their spatial arrangements.
Key Structural Features:
- Molecular Formula: C20H22N4O2
- Molecular Weight: 350.42 g/mol
- Functional Groups: Pyrazole, hydrazone, methoxyphenyl, and naphthyl moieties.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound exhibits an IC50 value in the micromolar range, indicating its effectiveness in inhibiting cell proliferation. Mechanistic studies suggest that the anticancer activity may be attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, it has been shown to reduce paw edema and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains:
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Escherichia coli
The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased early and late apoptotic cells after treatment with 20 µM of the compound for 48 hours.
Case Study 2: Anti-inflammatory Effects
In a carrageenan-induced paw edema model in rats, administration of the compound at doses of 10 and 20 mg/kg significantly reduced edema compared to control groups. Histopathological examinations showed decreased infiltration of inflammatory cells in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
